molecular formula C9H7N5O3 B5700253 (3-amino-1H-1,2,4-triazol-1-yl)(3-nitrophenyl)methanone

(3-amino-1H-1,2,4-triazol-1-yl)(3-nitrophenyl)methanone

Cat. No.: B5700253
M. Wt: 233.18 g/mol
InChI Key: NPXDAEZIARCUHI-UHFFFAOYSA-N
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Description

(3-amino-1H-1,2,4-triazol-1-yl)(3-nitrophenyl)methanone is a chemical compound that features a triazole ring and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-amino-1H-1,2,4-triazol-1-yl)(3-nitrophenyl)methanone typically involves the reaction of 3-nitrobenzoyl chloride with 3-amino-1H-1,2,4-triazole under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-amino-1H-1,2,4-triazol-1-yl)(3-nitrophenyl)methanone can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Various alkyl halides or acyl chlorides in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: (3-amino-1H-1,2,4-triazol-1-yl)(3-aminophenyl)methanone.

    Substitution: Various substituted derivatives depending on the reagents used.

    Oxidation: Oxidized derivatives, though specific products depend on the conditions.

Scientific Research Applications

(3-amino-1H-1,2,4-triazol-1-yl)(3-nitrophenyl)methanone has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.

    Industrial Chemistry: It can serve as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3-amino-1H-1,2,4-triazol-1-yl)(3-nitrophenyl)methanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring and nitrophenyl group can engage in various interactions, including hydrogen bonding, π-π stacking, and electrostatic interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (3-amino-1H-1,2,4-triazol-1-yl)(2-nitrophenyl)methanone
  • (3-amino-1H-1,2,4-triazol-1-yl)(4-nitrophenyl)methanone

Uniqueness

(3-amino-1H-1,2,4-triazol-1-yl)(3-nitrophenyl)methanone is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its reactivity and interactions compared to its isomers. This positional difference can lead to variations in the compound’s chemical and biological properties, making it distinct from other similar compounds.

Properties

IUPAC Name

(3-amino-1,2,4-triazol-1-yl)-(3-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N5O3/c10-9-11-5-13(12-9)8(15)6-2-1-3-7(4-6)14(16)17/h1-5H,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPXDAEZIARCUHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N2C=NC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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